2-(6-Methoxynaphthalen-2-yl)-3,4-dimethylmorpholin-2-ol

Catalog No.
S13024804
CAS No.
835612-22-1
M.F
C17H21NO3
M. Wt
287.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6-Methoxynaphthalen-2-yl)-3,4-dimethylmorpholin...

CAS Number

835612-22-1

Product Name

2-(6-Methoxynaphthalen-2-yl)-3,4-dimethylmorpholin-2-ol

IUPAC Name

2-(6-methoxynaphthalen-2-yl)-3,4-dimethylmorpholin-2-ol

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

InChI

InChI=1S/C17H21NO3/c1-12-17(19,21-9-8-18(12)2)15-6-4-14-11-16(20-3)7-5-13(14)10-15/h4-7,10-12,19H,8-9H2,1-3H3

InChI Key

HWIYXLVRUQWSKH-UHFFFAOYSA-N

Canonical SMILES

CC1C(OCCN1C)(C2=CC3=C(C=C2)C=C(C=C3)OC)O

2-(6-Methoxynaphthalen-2-yl)-3,4-dimethylmorpholin-2-ol is a synthetic compound characterized by its unique structure, which includes a morpholine ring substituted with a methoxynaphthalene moiety. This compound belongs to a class of morpholin derivatives known for their diverse biological activities. The chemical formula for this compound is C15H19NO2, and it features a molecular weight of approximately 247.32 g/mol.

The presence of the methoxynaphthalene group contributes to its lipophilicity, potentially enhancing its ability to penetrate biological membranes and interact with various biological targets.

  • Formation of Derivatives: The hydroxyl group in the morpholine ring can undergo esterification or etherification reactions, allowing for the synthesis of various derivatives that may exhibit modified biological activities.
  • Nucleophilic Substitution: The compound may participate in nucleophilic substitution reactions due to the presence of electron-rich centers in the naphthalene moiety.
  • Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or ketones, potentially altering the compound's biological profile.

Research indicates that 2-(6-Methoxynaphthalen-2-yl)-3,4-dimethylmorpholin-2-ol exhibits notable biological activities, particularly in relation to its interaction with nuclear receptors. For instance, it has been identified as an agonist for Nur77, a nuclear receptor implicated in various tumorigenic processes . This activity suggests potential applications in cancer therapy or as a lead compound for drug development targeting nuclear receptor pathways.

Additionally, derivatives of this compound have shown anti-inflammatory properties, making them candidates for further investigation in therapeutic contexts related to inflammatory diseases .

The synthesis of 2-(6-Methoxynaphthalen-2-yl)-3,4-dimethylmorpholin-2-ol typically involves several steps:

  • Starting Materials: The synthesis begins with 6-methoxy-2-acetonaphthone and N,N-dimethylformamide dimethylacetal as key reactants.
  • Reflux Conditions: The reaction mixture is refluxed in an appropriate solvent (e.g., acetic acid) to facilitate the formation of intermediates.
  • Final Product Formation: Subsequent reactions involving hydrazine hydrate lead to the final morpholine derivative through condensation reactions .

This multi-step synthetic route highlights the complexity involved in producing this compound while allowing for the exploration of various reaction conditions that can affect yield and purity.

The applications of 2-(6-Methoxynaphthalen-2-yl)-3,4-dimethylmorpholin-2-ol span several fields:

  • Pharmaceutical Development: Due to its biological activity as a nuclear receptor modulator, it may be developed into therapeutic agents for cancer treatment or other diseases influenced by nuclear receptor signaling.
  • Research Tool: It can serve as a molecular probe in studies investigating the mechanisms of action of nuclear receptors and their role in cellular processes.
  • Chemical Intermediate: This compound may also be utilized as an intermediate in the synthesis of more complex organic molecules within medicinal chemistry.

Interaction studies involving 2-(6-Methoxynaphthalen-2-yl)-3,4-dimethylmorpholin-2-ol have focused on its binding affinity and efficacy towards specific receptors, particularly Nur77. These studies often employ techniques such as:

  • Molecular Docking: To predict how well the compound fits into the binding site of Nur77 and other related receptors.
  • Cell-Based Assays: To evaluate the biological effects of the compound on cell proliferation and apoptosis in cancer cell lines.
  • In Vivo Studies: To assess pharmacokinetics and therapeutic efficacy in animal models.

Such studies are crucial for understanding the potential clinical applications and safety profiles of this compound.

Several compounds share structural similarities with 2-(6-Methoxynaphthalen-2-yl)-3,4-dimethylmorpholin-2-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-olChlorophenyl substitution instead of methoxynaphthalenePotential differences in receptor selectivity
6-Methoxy-2-naphthaleneacetic acidLacks morpholine structurePrimarily studied for anti-inflammatory effects
Methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoateEster derivative with similar naphthalene moietyUsed as an impurity standard in drug formulations

These compounds highlight different aspects of structure-function relationships within this chemical class, emphasizing how variations in substituents can influence biological activity and application potential.

Morpholine, a six-membered heterocycle containing both amine and ether functionalities, has been a cornerstone in synthetic organic chemistry since its discovery in the late 19th century. Early applications focused on its role as a solvent and pH adjuster in industrial settings, but its utility expanded dramatically with the recognition of its metabolic stability and bioavailability in drug design. For instance, morpholine rings are integral to linezolid (an antibiotic) and gefitinib (an anticancer agent), where they enhance solubility and modulate electronic properties. The incorporation of alkyl and hydroxyl substituents, as seen in 3,4-dimethylmorpholin-2-ol, further fine-tunes steric and electronic profiles, enabling selective interactions with biological targets.

Significance of Naphthalene Substitutions in Bioactive Molecules

Naphthalene derivatives, characterized by their fused aromatic rings, have long been associated with enhanced binding affinity in bioactive molecules due to their planar structure and capacity for π-π interactions. The addition of methoxy groups at strategic positions, such as the 6-position in 2-methoxynaphthalene, augments electron density and influences metabolic pathways, as evidenced by the success of naproxen—a nonsteroidal anti-inflammatory drug (NSAID) bearing a similar substitution. In 2-(6-Methoxynaphthalen-2-yl)-3,4-dimethylmorpholin-2-ol, the naphthalene moiety likely contributes to hydrophobic interactions with protein pockets, while the methoxy group modulates solubility and oxidative stability.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

287.15214353 g/mol

Monoisotopic Mass

287.15214353 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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